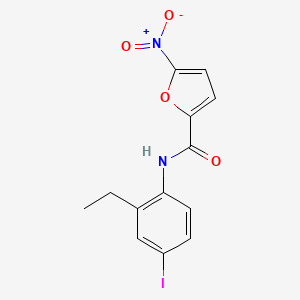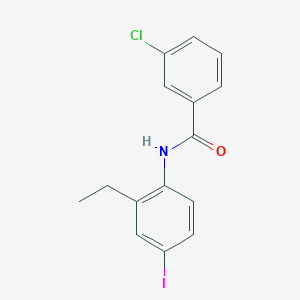
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide
Overview
Description
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of an iodophenyl group, a nitrofuran moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethyl-4-iodoaniline and 5-nitrofuran-2-carboxylic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the amine group of 2-ethyl-4-iodoaniline and the carboxylic acid group of 5-nitrofuran-2-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation Reactions: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atom.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections due to the presence of the nitrofuran moiety.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide depends on its specific application. In medicinal chemistry, the nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage bacterial DNA and proteins. The iodophenyl group may enhance the compound’s ability to interact with biological targets, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethyl-4-iodophenyl)acetamide
- N-(2-ethyl-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-ethyl-4-iodophenyl)hexanamide
Uniqueness
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide is unique due to the combination of its iodophenyl and nitrofuran moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the nitrofuran group is particularly significant for its potential antibacterial properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O4/c1-2-8-7-9(14)3-4-10(8)15-13(17)11-5-6-12(20-11)16(18)19/h3-7H,2H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJVQCORJGMTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3619721.png)

![1-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3619734.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3619742.png)
![4-({1-[4-(aminocarbonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3619749.png)


![N-(3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}PHENYL)-2-(PIPERIDIN-1-YL)ACETAMIDE](/img/structure/B3619762.png)
![5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3619775.png)
![N-{[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3619779.png)
![propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3619789.png)
![5-[(4-iodobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3619799.png)
![2,6-dimethoxy-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3619802.png)
![N-(2-methyl-5-nitrophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619809.png)
